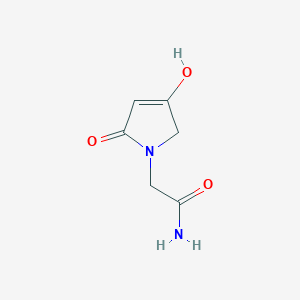![molecular formula C11H16N2O5 B14301754 Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis- CAS No. 113342-99-7](/img/structure/B14301754.png)
Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- is a chemical compound with the molecular formula C10H14N2O4 It is known for its unique structure, which includes a nitrophenyl group and an imino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- typically involves the reaction of 2-methoxy-4-nitroaniline with diethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino linkage can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’-[(4-nitrophenyl)imino]bis-
- Ethanol, 2,2’-[(4-amino-3-nitrophenyl)imino]bis-
- Ethanol, 2,2’-[(4-methoxyphenyl)imino]bis-
Uniqueness
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113342-99-7 |
|---|---|
Formule moléculaire |
C11H16N2O5 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-2-methoxy-4-nitroanilino]ethanol |
InChI |
InChI=1S/C11H16N2O5/c1-18-11-8-9(13(16)17)2-3-10(11)12(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3 |
Clé InChI |
HTPZJNDSXJBRRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



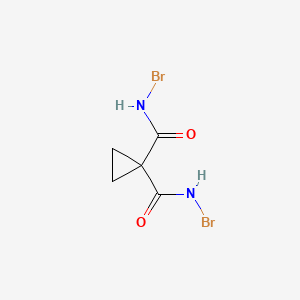

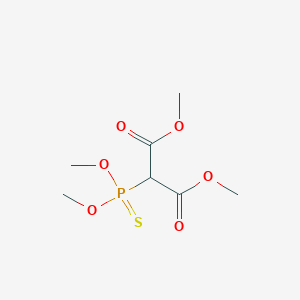
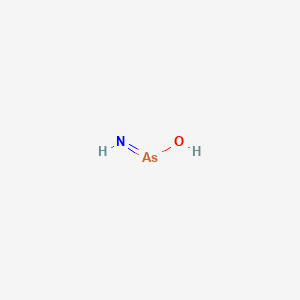
![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)

![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
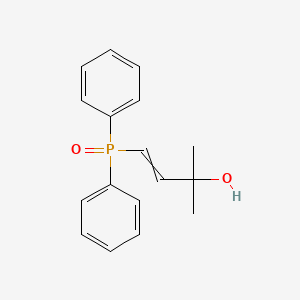
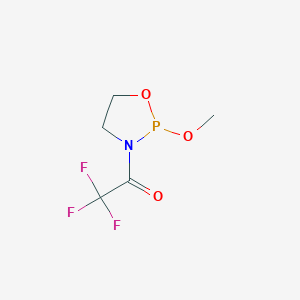

![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)

